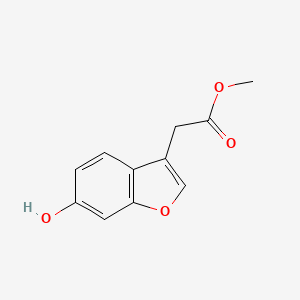

Methyl 2-(6-hydroxybenzofuran-3-yl)acetate

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-hydroxybenzofuran-3-yl)acetate typically involves the esterification of 6-hydroxybenzofuran-3-ylacetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

化学反应分析

Types of Reactions

Methyl 2-(6-hydroxybenzofuran-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of 6-oxo-benzofuran-3-ylacetic acid.

Reduction: Formation of 6-hydroxybenzofuran-3-ylmethanol.

Substitution: Formation of various substituted benzofuran derivatives.

科学研究应用

Anticancer Activity

Methyl 2-(6-hydroxybenzofuran-3-yl)acetate has been investigated for its potential as an anticancer agent. Studies have shown that compounds with a benzofuran structure can inhibit various cancer cell lines. For instance, benzofuran derivatives exhibit potent inhibitory activity against GSK-3β, an enzyme implicated in cancer cell proliferation and survival. Research indicates that modifications at the 6-position of the benzofuran can enhance the potency of these compounds against pancreatic cancer cells, suggesting that this compound may share similar properties .

Antimicrobial Properties

The benzofuran scaffold has also been associated with antimicrobial activity. Compounds derived from this structure have shown effectiveness against several pathogenic bacteria and fungi. The introduction of hydroxyl groups at specific positions can further enhance their antimicrobial efficacy. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation into its antibacterial and antifungal capabilities .

Enzyme Inhibition

Recent research has focused on the ability of this compound to act as an inhibitor of specific enzymes involved in disease processes. One notable target is the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli, which plays a crucial role in the folding of virulence factors in pathogenic bacteria. The compound's structural features make it a candidate for further development as a small molecule inhibitor .

Synthesis Routes

The synthesis of this compound can be achieved through several methods:

- Pechmann Condensation : This method involves the reaction of phenolic compounds with β-keto esters under acidic conditions to form benzofurans.

- Bromination and Substitution Reactions : Subsequent bromination at the 6-position followed by nucleophilic substitution can yield various derivatives with enhanced biological activities.

- Esters Formation : The final step typically involves esterification to yield methyl esters, which are often more soluble and bioavailable than their acid counterparts .

Case Study 1: GSK-3β Inhibition

In a study investigating GSK-3β inhibitors, this compound was evaluated alongside other benzofuran derivatives. The results indicated that modifications at the hydroxyl position significantly improved inhibitory potency against pancreatic cancer cell lines, demonstrating its potential as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Screening

Another study assessed various benzofuran derivatives for their antimicrobial activity against Staphylococcus aureus and Candida albicans. This compound exhibited promising results, highlighting its potential application in treating infections caused by resistant strains .

作用机制

The mechanism of action of Methyl 2-(6-hydroxybenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzofuran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Similar Compounds

Methyl 2-(7-hydroxybenzofuran-3-yl)acetate: Similar structure but with the hydroxyl group at the 7-position.

Methyl 2-(6-methoxybenzofuran-3-yl)acetate: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

Methyl 2-(6-hydroxybenzofuran-3-yl)acetate is unique due to the specific positioning of the hydroxyl group, which influences its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with biological targets, making it valuable in various research applications .

生物活性

Methyl 2-(6-hydroxybenzofuran-3-yl)acetate is a compound belonging to the benzofuran family, characterized by its unique structural features that contribute to its biological activity. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHO and a molecular weight of approximately 220.23 g/mol. The presence of both hydroxyl and ester functional groups enhances its solubility and reactivity with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that compounds within the benzofuran class often exhibit significant anti-inflammatory , antioxidant , and antimicrobial properties. Specifically, this compound has shown potential in the following areas:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in mediating inflammatory responses.

- Antioxidant Activity : The hydroxyl group in the structure is known to enhance antioxidant capacity by scavenging free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties : Similar benzofuran derivatives have demonstrated antibacterial effects against various pathogens, indicating that this compound may possess similar activities.

The mechanism of action for this compound is still being elucidated. However, it is believed to interact with specific molecular targets within inflammatory pathways. For instance, binding studies suggest that it may modulate the activity of certain enzymes or receptors involved in inflammation and oxidative stress responses .

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound and related compounds:

- In Vitro Studies : A study evaluated the anti-inflammatory effects using cell lines treated with this compound. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-1β), suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Testing : In antimicrobial assays, compounds similar to this compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, demonstrating promising antibacterial efficacy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl and ester groups | Anti-inflammatory, antioxidant |

| Benzofuran-3-carboxylic acid | Carboxylic acid instead of ester | Moderate antibacterial |

| 6-Hydroxybenzofuran | Hydroxyl group only | Antioxidant |

| Methyl 2-benzofuranacetate | Lacks hydroxyl group | Varies based on structure |

This comparison illustrates how this compound stands out due to its specific functional groups that enhance solubility and reactivity compared to similar compounds.

属性

CAS 编号 |

726174-52-3 |

|---|---|

分子式 |

C11H10O4 |

分子量 |

206.19 g/mol |

IUPAC 名称 |

methyl 2-(6-hydroxy-1-benzofuran-3-ylidene)acetate |

InChI |

InChI=1S/C11H10O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-5,12H,6H2,1H3 |

InChI 键 |

WAYZUAFLMLFPIM-UHFFFAOYSA-N |

SMILES |

COC(=O)CC1=COC2=C1C=CC(=C2)O |

规范 SMILES |

COC(=O)C=C1COC2=C1C=CC(=C2)O |

溶解度 |

not available |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。